molecular formula C8H5BrN2O2 B044385 3-Bromo-1H-indazole-6-carboxylic acid CAS No. 114086-30-5

3-Bromo-1H-indazole-6-carboxylic acid

Cat. No. B044385
M. Wt: 241.04 g/mol
InChI Key: PKOJMSAMIIFLSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives, including those similar to 3-bromo-1H-indazole-6-carboxylic acid, often involves strategies that allow for the introduction of functional groups at specific positions on the indazole ring. For example, an efficient synthesis of indazole-3-carboxylic acid reported by Ferrari et al. (1989) involves reacting β-acetylphenylhydrazine with chloral hydrate and hydroxylamine hydrochloride in an acidic medium (Ferrari, Ripa, Ripa, & Sisti, 1989). This method showcases a general approach that could be adapted to synthesize 3-bromo-1H-indazole-6-carboxylic acid by incorporating a bromination step.

Molecular Structure Analysis

The molecular structure of indazole derivatives is often elucidated using spectroscopic techniques and crystallography. For instance, Anuradha et al. (2014) characterized the crystal structure of a bromoindazole derivative using FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction, providing insights into bond lengths, angles, and the overall molecular geometry (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014). These techniques are essential for understanding the structural features of 3-bromo-1H-indazole-6-carboxylic acid, including the impact of the bromo and carboxylic acid groups on its molecular conformation.

Scientific Research Applications

Anticancer, Antiangiogenic, and Antioxidant Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
  • Methods of Application : The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
  • Results or Outcomes : Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant antioxidant activities .

Various Biological Activities

  • Scientific Field : Pharmaceutical Sciences
  • Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Results or Outcomes : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Synthesis of Indazoles

  • Scientific Field : Organic Chemistry
  • Summary of Application : The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
  • Methods of Application : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Synthesis of Novel Indazole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
  • Methods of Application : The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
  • Results or Outcomes : Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to have significant antioxidant activities .

Electrochemical Method for Selective N1-Acylation of Indazoles

  • Scientific Field : Organic Chemistry
  • Summary of Application : An electrochemical method for the selective N1-acylation of indazoles has been developed .
  • Methods of Application : In this method, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
  • Results or Outcomes : This procedure can also be applied to the acylation of benzimidazoles and indoles .

Synthesis of Specific Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : Indazole-3-carboxylic acid may be used in the synthesis of specific compounds .
  • Methods of Application : Specific compounds that can be synthesized using indazole-3-carboxylic acid include N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, and 1H-indazole-3-carboxamide .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and the hazard statements H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P301+P312;P305+P351+P338 .

Future Directions

The future directions for the research on 3-Bromo-1H-indazole-6-carboxylic acid and its derivatives could involve further exploration of their anticancer, antiangiogenic, and antioxidant activities . Additionally, the development of novel synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, could be a promising area of research .

properties

IUPAC Name

3-bromo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJMSAMIIFLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600807
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-indazole-6-carboxylic acid

CAS RN

114086-30-5
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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